molecular formula C3H6N2O2 B13842825 D-Cycloserine-15N,D3

D-Cycloserine-15N,D3

Cat. No.: B13842825
M. Wt: 106.10 g/mol
InChI Key: DYDCUQKUCUHJBH-GPFJSIIRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-Cycloserine-15N,D3 is a stable isotope-labeled compound, specifically a deuterated and nitrogen-15 labeled version of D-Cycloserine. This compound is an analog of the amino acid D-alanine and is known for its broad-spectrum antibiotic properties. It is primarily used in research settings to study bacterial cell wall synthesis and other biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Cycloserine-15N,D3 typically involves the protection-deprotection strategy starting from D-serine. The process includes the preparation of N-trifluoroacetyl-D-serine, followed by the formation of (1-trifluoroacetylamino-2-hydroxyl) ethyl hydroxamate, and finally the preparation of D-4-trifluoroacetylamino-3-oxazolidinone. The final step involves the hydrolysis of D-4-trifluoroacetylamino-3-oxazolidinone .

Industrial Production Methods

Industrial production methods for this compound are not widely documented due to its primary use in research. the synthesis generally follows similar steps as the laboratory preparation, with optimizations for scale and purity.

Chemical Reactions Analysis

Types of Reactions

D-Cycloserine-15N,D3 undergoes various chemical reactions, including:

    Oxidation: It can be oxidized under specific conditions to form different oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it back to its precursor forms.

    Substitution: It can undergo substitution reactions where the amino group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various acids and bases for substitution reactions .

Major Products

The major products formed from these reactions include various oxazolidinone derivatives and substituted amino compounds, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

D-Cycloserine-15N,D3 has a wide range of applications in scientific research:

Mechanism of Action

D-Cycloserine-15N,D3 exerts its effects by inhibiting the synthesis of bacterial cell walls. It competitively inhibits two key enzymes: L-alanine racemase, which converts L-alanine to D-alanine, and D-alanylalanine synthetase, which incorporates D-alanine into the peptidoglycan layer of the bacterial cell wall. This inhibition weakens the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

D-Cycloserine-15N,D3 is unique due to its stable isotope labeling, which makes it particularly useful in research settings for tracing biochemical pathways and studying the mechanisms of action at a molecular level. The deuterium and nitrogen-15 labels provide additional insights into the compound’s behavior and interactions in various chemical and biological systems .

Properties

Molecular Formula

C3H6N2O2

Molecular Weight

106.10 g/mol

IUPAC Name

(4R)-4-amino-4,5,5-trideuterio-(215N)1,2-oxazolidin-3-one

InChI

InChI=1S/C3H6N2O2/c4-2-1-7-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m1/s1/i1D2,2D,5+1

InChI Key

DYDCUQKUCUHJBH-GPFJSIIRSA-N

Isomeric SMILES

[2H][C@@]1(C(=O)[15NH]OC1([2H])[2H])N

Canonical SMILES

C1C(C(=O)NO1)N

Origin of Product

United States

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